molecular formula C10H6FNO2 B1331356 1-Fluoro-4-nitronaphthalene CAS No. 341-92-4

1-Fluoro-4-nitronaphthalene

Cat. No.: B1331356
CAS No.: 341-92-4
M. Wt: 191.16 g/mol
InChI Key: XVDSBUCGMJBTNO-UHFFFAOYSA-N
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Description

1-Fluoro-4-nitronaphthalene is an organic compound with the molecular formula C10H6FNO2. It is a derivative of naphthalene, where a fluorine atom is substituted at the first position and a nitro group at the fourth position. This compound is a yellow to orange crystalline solid and is known for its non-polar nature. It is typically insoluble in water but soluble in organic solvents such as ethers, chlorinated hydrocarbons, and ketones .

Preparation Methods

The synthesis of 1-Fluoro-4-nitronaphthalene can be achieved through a modified Schiemann reaction. The process involves the diazotization of the corresponding nitroamine fluoborate salts in tetrahydrofuran, followed by the decomposition of the diazonium fluoborate salts . The reaction conditions typically include:

Chemical Reactions Analysis

1-Fluoro-4-nitronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. Major products formed from these reactions include amines and substituted naphthalenes.

Scientific Research Applications

Synthetic Organic Chemistry

1-Fluoro-4-nitronaphthalene is utilized as an electrophilic reagent in various organic synthesis reactions, particularly in the formation of complex aromatic compounds. Its reactivity is enhanced due to the presence of the nitro group, which acts as a strong electron-withdrawing substituent.

Case Study: Methylation Reactions

Recent studies have demonstrated that this compound can undergo transition metal-catalyzed methylation using trimethylboroxine as a methylating agent. This method allows for selective methylation at different positions on the aromatic ring, leading to the formation of various methylated derivatives. The yields for these reactions have been reported to be significant, showcasing its utility in late-stage functionalization of complex molecules .

Diels-Alder Reactions

The compound has also been employed in Diels-Alder reactions, where it acts as a dienophile. The presence of the nitro group influences the diastereoselectivity of the reaction, allowing for the synthesis of highly substituted cyclohexenes. For instance, one study reported that this compound reacted slowly under compressed conditions but ultimately yielded cycloadducts with moderate efficiency .

Material Science

In material science, this compound is explored for its potential use in developing new materials with specific electronic properties. The fluorine atom can impart unique characteristics to polymers and other materials, making them suitable for applications in electronics and optoelectronics.

Pharmaceutical Research

The compound's structural features make it a valuable intermediate in pharmaceutical chemistry. It serves as a building block for synthesizing various bioactive compounds, including potential drug candidates. The ability to modify its structure through various chemical transformations enhances its applicability in drug development .

Spectroscopic Studies

This compound has been extensively characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. These studies provide insights into its molecular structure and properties, facilitating further research into its reactivity and potential applications .

Summary Table of Applications

Application AreaDescriptionNotable Findings
Synthetic Organic ChemistryElectrophilic reagent for organic synthesis; methylation reactionsHigh yields in selective methylation
Diels-Alder ReactionsActs as a dienophile; influences diastereoselectivityModerate yields observed under specific conditions
Material SciencePotential use in developing electronic materialsUnique electronic properties due to fluorine
Pharmaceutical ResearchIntermediate for synthesizing bioactive compoundsValuable building block for drug candidates
Spectroscopic StudiesCharacterization through NMR, IR, UV-Vis spectroscopyDetailed molecular insights obtained

Mechanism of Action

The mechanism of action of 1-Fluoro-4-nitronaphthalene primarily involves its ability to undergo reductive transformations. The nitro group can be selectively reduced to an amine group, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

1-Fluoro-4-nitronaphthalene can be compared with other similar compounds such as:

  • 1-Fluoro-2-nitronaphthalene
  • 2-Fluoro-1-nitronaphthalene
  • 4-Fluoronitrobenzene

These compounds share similar structural features but differ in the position of the fluorine and nitro groups. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Biological Activity

1-Fluoro-4-nitronaphthalene (1-F-4-NO2Naph) is a compound with significant potential in biological research due to its unique structural properties, which include a fluorine atom and a nitro group attached to the naphthalene ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

1-F-4-NO2Naph is characterized by:

  • Fluorine Atom : Positioned at the first carbon of the naphthalene ring, influencing the compound's electronic properties.
  • Nitro Group : Located at the fourth carbon, known for its electron-withdrawing effects, which can enhance biological activity.

This combination creates a dipole moment, contributing to the compound's reactivity and interaction with biological systems.

The biological activity of 1-F-4-NO2Naph can be attributed to several mechanisms:

  • Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, which may lead to different biological interactions and enhanced activity against certain pathogens or cancer cells.
  • Substitution Reactions : The fluorine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives that may possess distinct biological properties.
  • Biochemical Pathways : Initial degradation steps involve dioxygenase enzymes that convert nitroaromatic compounds into more biologically active forms.

Biological Activity

Research indicates that derivatives of 1-F-4-NO2Naph exhibit various biological activities:

  • Antimicrobial Properties : Some studies suggest that compounds with similar structures have shown effectiveness against various bacterial strains. While specific data on 1-F-4-NO2Naph is limited, its derivatives are being explored for potential antimicrobial applications.
  • Anticancer Activity : The ability of nitroaromatic compounds to undergo metabolic activation in cells suggests that 1-F-4-NO2Naph could be investigated for anticancer properties. The reduction of the nitro group may lead to cytotoxic metabolites that can target cancer cells .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialPotential effectiveness against bacterial strains,
AnticancerPossible cytotoxic effects through metabolic activation ,
Synthetic ApplicationsUsed as an intermediate in drug synthesis,

Case Study: Anticancer Potential

A study focused on the synthesis of 1-F-4-NO2Naph derivatives explored their cytotoxic effects on cancer cell lines. The results indicated that some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is hypothesized to arise from differential uptake and metabolism within the cells .

Pharmacokinetics and Safety

Understanding the pharmacokinetics of 1-F-4-NO2Naph is crucial for evaluating its therapeutic potential:

  • Absorption : High gastrointestinal absorption has been reported, indicating potential bioavailability when administered orally.
  • Blood-Brain Barrier Permeability : Preliminary data suggest that this compound may cross the blood-brain barrier, making it a candidate for neurological applications.

However, safety assessments are necessary due to potential toxicity associated with nitroaromatic compounds. The strategic placement of substituents like fluorine may modulate these toxic effects, warranting further investigation into its safety profile in biological systems .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing derivatives of 1-fluoro-4-nitronaphthalene via nucleophilic substitution?

  • Methodological Answer : Nucleophilic substitution with amines (e.g., n-butylamine or piperidine) requires inert atmospheres (e.g., nitrogen) to prevent side reactions and ensure first-order kinetics. Reactions in benzene solvent at controlled amine concentrations (e.g., 0.1M) yield quantitative product formation. For example, NaH in tetrahydrofuran (THF) facilitates nucleophilic reactions with secondary alcohols or amines, as demonstrated in the synthesis of STAT3 inhibitors .

Q. How is this compound characterized after synthesis?

  • Methodological Answer : Characterization typically involves spectroscopic techniques such as UV-Vis spectrophotometry (e.g., stopped-flow methods for kinetic analysis) and nuclear magnetic resonance (NMR). Reaction progress is monitored via linear plots of absorbance versus time under controlled amine concentrations. Quantitative yields are validated using Guggenheim methods or infinity value calculations under nitrogen .

Advanced Research Questions

Q. How do steric and electronic effects influence reaction kinetics in nucleophilic substitutions involving this compound?

  • Methodological Answer : Steric hindrance from peri-hydrogen atoms in the naphthalene ring slows reactions with bulky amines (e.g., piperidine). Kinetic studies comparing primary (n-butylamine) and secondary amines under identical conditions reveal lower k2/k1k_2/k_{-1} ratios for secondary amines due to steric constraints. Intramolecular hydrogen bonding with o-nitro groups further modulates reactivity, as shown in benzene-based kinetic experiments .

Q. What experimental approaches resolve contradictions in base-catalyzed reaction mechanisms for this compound?

  • Methodological Answer : Contradictions between steric acceleration and hydrogen bonding theories are addressed by comparing substrates with varying substituents (e.g., 1-fluoro-4,5-dinitronaphthalene vs. mono-nitro derivatives). Kinetic data analysis using the SB-GA (Specific Base-General Acid) mechanism in non-polar solvents like benzene clarifies the role of o-nitro groups in stabilizing transition states via hydrogen bonding .

Q. How can sequential functionalization of this compound be achieved for complex molecule synthesis?

  • Methodological Answer : Nickel-catalyzed sequential methylation enables selective cleavage of C–NO2_2 and C–F bonds. For example, TMB (trimethylboroxine) facilitates chemoselective methylation at different stages, leveraging directing groups (e.g., amides) for regioselectivity. This method is critical for synthesizing methylated arenes with orthogonal reactivity .

Q. What strategies mitigate challenges in low-yield reactions of this compound with weakly nucleophilic amines?

  • Methodological Answer : Increasing amine concentration or using polar aprotic solvents (e.g., DMF) enhances nucleophilicity. For sluggish reactions (e.g., with n-butylamine), early-stage reaction monitoring (first 5–10% conversion) combined with calculated infinity values ensures accurate kinetic modeling. Pre-reduction of nitro groups (e.g., Fe/HCl) can also activate the substrate for subsequent substitutions .

Properties

IUPAC Name

1-fluoro-4-nitronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-9-5-6-10(12(13)14)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDSBUCGMJBTNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50294139
Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341-92-4
Record name 341-92-4
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Record name 1-fluoro-4-nitronaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50294139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoro-4-nitronaphthalene
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
1-Fluoro-4-nitronaphthalene
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
1-Fluoro-4-nitronaphthalene
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
1-Fluoro-4-nitronaphthalene
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
1-Fluoro-4-nitronaphthalene
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
1-Fluoro-4-nitronaphthalene
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro 2(1H)-quinazolinone
1-Fluoro-4-nitronaphthalene

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